molecular formula C17H23N3O5 B11064520 Diethyl [4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]biscarbamate

Diethyl [4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]biscarbamate

Cat. No.: B11064520
M. Wt: 349.4 g/mol
InChI Key: VNWVODBYKJDTGW-UHFFFAOYSA-N
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Description

ETHYL N-[5-[(ETHOXYCARBONYL)AMINO]-2-METHYL-4-(2-OXO-1-PYRROLIDINYL)PHENYL]CARBAMATE is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an ethyl ester group, an ethoxycarbonylamino group, and a pyrrolidinyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-[5-[(ETHOXYCARBONYL)AMINO]-2-METHYL-4-(2-OXO-1-PYRROLIDINYL)PHENYL]CARBAMATE typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-4-(2-oxo-1-pyrrolidinyl)phenylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-[5-[(ETHOXYCARBONYL)AMINO]-2-METHYL-4-(2-OXO-1-PYRROLIDINYL)PHENYL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group or the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL N-[5-[(ETHOXYCARBONYL)AMINO]-2-METHYL-4-(2-OXO-1-PYRROLIDINYL)PHENYL]CARBAMATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL N-[5-[(ETHOXYCARBONYL)AMINO]-2-METHYL-4-(2-OXO-1-PYRROLIDINYL)PHENYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL N-[5-[(METHOXYCARBONYL)AMINO]-2-METHYL-4-(2-OXO-1-PYRROLIDINYL)PHENYL]CARBAMATE
  • ETHYL N-[5-[(PROPYLCARBONYL)AMINO]-2-METHYL-4-(2-OXO-1-PYRROLIDINYL)PHENYL]CARBAMATE

Uniqueness

ETHYL N-[5-[(ETHOXYCARBONYL)AMINO]-2-METHYL-4-(2-OXO-1-PYRROLIDINYL)PHENYL]CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H23N3O5

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl N-[5-(ethoxycarbonylamino)-2-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate

InChI

InChI=1S/C17H23N3O5/c1-4-24-16(22)18-12-10-13(19-17(23)25-5-2)14(9-11(12)3)20-8-6-7-15(20)21/h9-10H,4-8H2,1-3H3,(H,18,22)(H,19,23)

InChI Key

VNWVODBYKJDTGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1C)N2CCCC2=O)NC(=O)OCC

Origin of Product

United States

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